molecular formula C9H10N2S B13952253 1-Methyl-5-(methylthio)-1H-benzo[d]imidazole

1-Methyl-5-(methylthio)-1H-benzo[d]imidazole

Cat. No.: B13952253
M. Wt: 178.26 g/mol
InChI Key: QRRQEOUHFXXUCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazole, 1-methyl-5-(methylthio)-: is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound 1-methyl-5-(methylthio)-benzimidazole

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-(methylthio)-benzimidazole typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by methylation and thiolation reactions. The general synthetic route can be summarized as follows:

Industrial Production Methods: Industrial production of 1-methyl-5-(methylthio)-benzimidazole follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-methyl-5-(methylthio)-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-methyl-5-(methylthio)-benzimidazole: has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-methyl-5-(methylthio)-benzimidazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, it may inhibit the synthesis of essential proteins or nucleic acids in microorganisms .

Comparison with Similar Compounds

Uniqueness: 1-methyl-5-(methylthio)-benzimidazole is unique due to the presence of both methyl and methylthio groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

1-methyl-5-methylsulfanylbenzimidazole

InChI

InChI=1S/C9H10N2S/c1-11-6-10-8-5-7(12-2)3-4-9(8)11/h3-6H,1-2H3

InChI Key

QRRQEOUHFXXUCE-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.